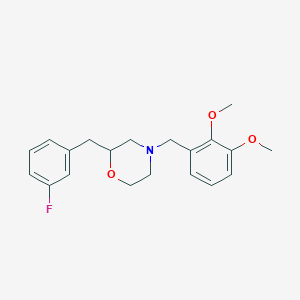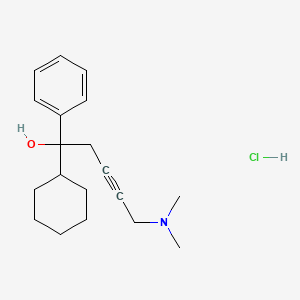
4-(2,3-dimethoxybenzyl)-2-(3-fluorobenzyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-dimethoxybenzyl)-2-(3-fluorobenzyl)morpholine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DF-Morpholine and has a molecular formula of C21H24FNO2. DF-Morpholine is a morpholine derivative that has been synthesized through various methods, and its mechanism of action, physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Applications De Recherche Scientifique
DF-Morpholine has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. DF-Morpholine has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, DF-Morpholine has been shown to exhibit potent antifungal activity against various fungal strains.
Mécanisme D'action
The mechanism of action of DF-Morpholine is not fully understood. However, studies have shown that it exerts its antitumor activity by inducing apoptosis and inhibiting cell proliferation. DF-Morpholine has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects
DF-Morpholine has been shown to exhibit potent antitumor, antifungal, and neuroprotective activities. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. DF-Morpholine has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, it has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
DF-Morpholine has several advantages for lab experiments, including its potent activity against various cancer cell lines and fungal strains, its neuroprotective activity, and its ability to inhibit the activity of various enzymes involved in the pathogenesis of neurodegenerative disorders. However, DF-Morpholine also has limitations, including its potential toxicity and its limited solubility in water.
Orientations Futures
DF-Morpholine has great potential for further research and development. Future studies could focus on optimizing the synthesis method to increase the yield and purity of the compound. Additionally, further studies could investigate the mechanism of action of DF-Morpholine and its potential applications in the treatment of various diseases. Furthermore, studies could investigate the potential toxicity of DF-Morpholine and its effects on the environment.
Méthodes De Synthèse
DF-Morpholine can be synthesized through various methods, including the reaction of 3-fluorobenzylamine with 2,3-dimethoxybenzaldehyde in the presence of morpholine and a catalytic amount of acetic acid. This reaction results in the formation of DF-Morpholine with a yield of up to 85%. Another method involves the reaction of 3-fluorobenzylamine with 2,3-dimethoxybenzaldehyde in the presence of morpholine and a catalytic amount of p-toluenesulfonic acid. This method results in the formation of DF-Morpholine with a yield of up to 90%.
Propriétés
IUPAC Name |
4-[(2,3-dimethoxyphenyl)methyl]-2-[(3-fluorophenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO3/c1-23-19-8-4-6-16(20(19)24-2)13-22-9-10-25-18(14-22)12-15-5-3-7-17(21)11-15/h3-8,11,18H,9-10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDQVTJVJOZXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCOC(C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-dichlorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6120328.png)

![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B6120336.png)


![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B6120362.png)
![methyl 7-(2-hydroxyphenyl)-2-mercapto-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6120375.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-{[5-(methoxymethyl)-2-furyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6120378.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6120383.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(5-methyl-2-furyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6120401.png)
![N-(1-{[2-(3,4-dihydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B6120405.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(3-thienyl)ethyl]-2-pyridinamine](/img/structure/B6120418.png)
![N-[1-(3-methoxybenzyl)-3-piperidinyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6120434.png)
![propyl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B6120442.png)